molecular formula C16H11N3OS3 B2915509 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034332-40-4

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2915509
M. Wt: 357.46
InChI Key: YXERNHPTFGXCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several interesting functional groups. It includes two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom. It also contains a benzo[c][1,2,5]thiadiazole group, which is a fused ring system containing a benzene ring, a thiadiazole ring (a five-membered ring with two nitrogen atoms, two carbon atoms, and a sulfur atom), and a carboxamide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which is in turn bonded to two hydrogen atoms or organic groups).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection through a series of reactions. The exact synthesis route would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene rings would likely contribute to the compound’s aromaticity, making it relatively stable. The carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.



Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiophene rings and the carboxamide group. The thiophene rings, being aromatic, might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen atom.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. It would likely be a solid at room temperature, and its solubility would depend on the nature of the solvent. The compound’s reactivity, stability, and other chemical properties would be influenced by the thiophene rings and the carboxamide group.


Scientific Research Applications

Anticancer Potential

Studies have demonstrated the synthesis of thiadiazole derivatives, including structures similar to N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, showing promising anticancer activities. These compounds have been synthesized using microwave-assisted methods and evaluated against various human cancer cell lines. Notably, certain derivatives exhibited significant inhibitory effects comparable to standard anticancer drugs like Adriamycin, highlighting their potential as anticancer agents (Tiwari et al., 2017).

Synthetic Routes

Research on the synthesis of thiadiazole derivatives has explored convenient methods for producing 3,5-disubstituted 1,2,4-thiadiazoles, offering insights into the synthesis of complex molecules like N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These methodologies involve oxidative dimerization of thioamides, contributing to the broader understanding of synthetic chemistry relevant to thiadiazole compounds (Takikawa et al., 1985).

Biological Activities

Further studies have synthesized and characterized new benzo[b]thiophene derivatives, which share structural motifs with the compound . These derivatives have been evaluated for a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The findings suggest that molecules containing benzo[b]thiophene and thiadiazole units may possess a wide spectrum of pharmacological activities, underscoring the relevance of studying such compounds (Isloor et al., 2010).

Nematicidal Activities

Recent research into 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has revealed significant nematocidal activities. These studies, focusing on compounds structurally related to N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have identified potential lead compounds for the development of new nematicides. This underscores the diverse applicability of thiadiazole derivatives in addressing agricultural challenges, in addition to their medicinal potential (Liu et al., 2022).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, many organic compounds can be harmful or toxic, so it would be important to use appropriate personal protective equipment and handling procedures.


Future Directions

The study and application of complex organic molecules like this one is a vibrant area of research in chemistry. Potential future directions could include exploring its synthesis and properties in more detail, investigating its biological activity, and studying its potential applications in areas like medicinal chemistry or materials science.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c20-16(10-3-4-12-13(8-10)19-23-18-12)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXERNHPTFGXCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.